2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol
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Overview
Description
2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol typically involves the reaction of piperidine derivatives with isopropyl and methyl amines. The process may include steps such as hydrogenation, cyclization, and amination . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)propanol
- 2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)butanol
- 2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)pentanol
Uniqueness
What sets 2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol apart from these similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. This uniqueness can make it particularly valuable in certain research and industrial applications .
Biological Activity
2-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanol is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring with an isopropyl-methyl-amino substituent and an ethanol moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Basic Information
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₁H₂₄N₂O |
Molecular Weight | 200.32 g/mol |
CAS Number | 1354009-04-3 |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly G-protein coupled receptors (GPCRs) and enzymes. These interactions can modulate receptor activity, influencing several biochemical pathways that may lead to therapeutic effects.
The compound's mechanism of action involves binding to specific receptors and modulating their activity. This can lead to various physiological responses, including:
- Neurotransmitter Modulation : Interaction with dopamine and serotonin pathways suggests potential applications in treating mood disorders such as anxiety and depression.
- Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial and antiviral activities, making it a candidate for further pharmacological exploration.
Research Findings
Recent studies have investigated the following aspects of this compound:
- Synthesis Methods : The synthesis typically involves multi-step processes that incorporate various reagents to achieve the desired molecular structure. The detailed synthesis pathway is crucial for understanding how modifications can enhance biological activity.
- Binding Affinity Studies : Interaction studies focusing on binding affinity to neurotransmitter receptors have shown promising results. Techniques such as radiolabeled ligand binding assays are commonly employed in these investigations.
- Case Studies : Several case studies have highlighted the compound's potential in neuropharmacology. For instance, compounds similar in structure have been shown to influence cognitive functions and mood regulation, indicating a broader therapeutic scope for this derivative .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals significant insights into the biological activity of this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-(4-Aminopiperidin-1-yl)ethanol | C₉H₁₃N₃O | Simpler piperidine derivative lacking isopropyl group |
2-(3-(Cyclopropyl(methyl)amino)piperidin-1-yl)ethanol | C₁₁H₁₈N₂O | Contains cyclopropane instead of isopropyl |
1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline | Varies | More complex structure with different ring systems |
The presence of the isopropyl group in this compound contributes to its distinct pharmacological profile compared to simpler piperidine derivatives.
Properties
IUPAC Name |
2-[3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-10(2)12(3)11-5-4-6-13(9-11)7-8-14/h10-11,14H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAOJWNLOLLWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.